6-Methoxy-7-nitroquinazolin-4(3H)-one
Description
Properties
CAS No. |
196195-00-3 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
6-methoxy-7-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-2-5-6(3-7(8)12(14)15)10-4-11-9(5)13/h2-4H,1H3,(H,10,11,13) |
InChI Key |
OYTHDNKENBFJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
6-Methoxy-7-nitroquinazolin-4(3H)-one is a heterocyclic compound characterized by a quinazoline core structure with specific substitutions that enhance its biological activity. Its molecular formula is , and it possesses unique functional groups that contribute to its reactivity and interactions with biological systems .
Anticancer Activity
One of the most promising applications of this compound is in cancer research. It has been investigated for its ability to inhibit receptor tyrosine kinases such as HER-2 and EGFR, which are critical in cancer cell proliferation and survival pathways. By targeting these receptors, the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Case Studies:
- A study demonstrated that derivatives of quinazoline compounds, including this compound, showed significant inhibition of tumor growth in xenograft models of non-small cell lung cancer (NSCLC) .
- Another research highlighted the compound's efficacy in reducing tumor size significantly in mutant EGFR models, indicating its potential as a therapeutic agent against resistant forms of cancer .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Research Findings:
- The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
- Its unique substitution pattern enhances its interaction with bacterial cell membranes, leading to increased efficacy compared to other similar compounds .
Synthesis of Other Compounds
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules with desired biological activities.
Synthesis Routes:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of quinazolinones are highly dependent on substituents at positions 6 and 5. Below is a comparative analysis of key analogs:
Spectroscopic and Crystallographic Insights
- NMR Variations : Substituents significantly alter NMR signals. For example, the tosyl group in 6-Nitro-7-tosylquinazolin-4(3H)-one causes downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 7.48–8.76 ppm) compared to the chloro analog .
- PXRD Analysis: Crystallographic data for 6-Nitro-7-tosylquinazolin-4(3H)-one confirm a planar quinazolinone core, with the tosyl group adopting a perpendicular orientation to minimize steric clashes .
Pharmacological Implications
- Kinase Inhibition: Methoxy and nitro groups are critical in kinase inhibitors. For instance, 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (CAS 199327-61-2) is a gefitinib intermediate, where the morpholino group enhances binding to EGFR kinases .
- Anticancer Activity : Nitro groups may act as prodrug motifs, undergoing intracellular reduction to cytotoxic amines. This mechanism is observed in analogs like 7-Chloro-6-nitroquinazolin-4(3H)-one .
Preparation Methods
Nucleophilic Aromatic Substitution from Fluorinated Precursors
A widely employed strategy involves substituting fluorine in 7-fluoro-6-nitroquinazolin-4(3H)-one with a methoxy group. This two-step process begins with the fluorinated precursor, which undergoes nucleophilic displacement under alkaline conditions.
Step 1: Methoxylation
In a representative procedure, 7-fluoro-6-nitroquinazolin-4(3H)-one is treated with potassium hydroxide (KOH) in methanol at 80°C for 1 hour, yielding 7-methoxy-6-nitroquinazolin-4(3H)-one with a 92% efficiency. The reaction mechanism proceeds via an aromatic nucleophilic substitution (SAr), where the electron-withdrawing nitro group activates the ring for attack by methoxide ions.
Step 2: Chlorination (Optional)
For subsequent functionalization, the hydroxyl group at position 4 is chlorinated using thionyl chloride (SOCl) in the presence of dimethylformamide (DMF) as a catalyst. This step generates 4-chloro-7-methoxy-6-nitroquinazoline, a versatile intermediate for further modifications.
Reaction Conditions:
Direct Cyclization of Anthranilic Acid Derivatives
An alternative route constructs the quinazoline ring from anthranilic acid derivatives. While less common, this method avoids pre-functionalized precursors.
Procedure:
-
Formation of Benzoxazinone Intermediate:
Anthranilic acid derivatives react with ethyl chloroformate to form mixed anhydrides, which cyclize under heat to yield benzoxazinones. -
Ammonia Treatment:
The benzoxazinone intermediate is treated with ammonia to form an amide, which undergoes ring closure to produce the quinazolin-4(3H)-one core.
Limitations:
-
Lower yields compared to substitution-based routes.
-
Requires stringent control of moisture and temperature.
Optimization of Reaction Parameters
Solvent and Base Selection
Methanol and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both polar intermediates and nitroaromatic compounds. Potassium tert-butoxide, a strong non-nucleophilic base, facilitates deprotonation in substitution reactions without competing with methoxide ions.
Temperature and Pressure Effects
Sealed pressure vessels are critical for reactions requiring temperatures exceeding 100°C. For example, heating 7-fluoro-6-nitroquinazolin-4(3H)-one with sodium methoxide in methanol at 100°C for 20 hours in a sealed vessel improves yields to 77%. Elevated pressure prevents solvent evaporation and accelerates reaction kinetics.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes continuous flow systems over batch reactors to enhance heat transfer and reduce reaction times. Automated quality control systems monitor intermediates via inline spectroscopy, ensuring consistent product purity.
Q & A
Basic: What are the most reliable synthetic routes for 6-Methoxy-7-nitroquinazolin-4(3H)-one?
The compound is typically synthesized via nitration and cyclization of substituted benzamide precursors. For example:
- Step 1 : Start with a 7-fluoroquinazolinone derivative (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one) and perform nucleophilic substitution with methoxy groups using methoxide sources under acidic conditions .
- Step 2 : Nitration is achieved using concentrated HSO/HNO at elevated temperatures (373 K for 1 hour), followed by recrystallization in acetic acid to purify the product .
- Validation : Confirm purity via melting point analysis (e.g., 254–256°C) and H/C NMR spectroscopy (e.g., methoxy singlet at δ 3.98 ppm in DMSO-d) .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Assign methoxy (δ 3.92–3.98 ppm) and nitro group positions via coupling patterns and DEPT/HSQC correlations .
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using SHELX refinement software .
- LCMS/HPLC : Monitor reaction progress and confirm molecular weight (e.g., [M+H] at m/z 177.02) .
Advanced: How to address contradictions in melting points or spectral data across studies?
Discrepancies often arise from polymorphism or solvent effects . For example:
- A reported melting point of 257–259°C vs. observed 254–256°C may reflect differing recrystallization solvents (e.g., MeOH vs. acetic acid) .
- Mitigation : Standardize recrystallization protocols and cross-validate with differential scanning calorimetry (DSC). Use high-field NMR (≥400 MHz) to resolve peak splitting caused by tautomerism .
Advanced: How to design experiments evaluating its biological activity (e.g., enzyme inhibition)?
- Target Selection : Prioritize enzymes like USP7 or cholinesterases, where quinazolinones show affinity .
- Assay Design :
- Ub-AMC Assay : Measure USP7 inhibition (IC) using fluorogenic substrates (e.g., IC = 0.595 μM for optimized derivatives) .
- Molecular Docking : Use crystallographic data (e.g., PDB 5NHA) to model interactions with the nitro group and methoxy substituent .
- Controls : Include known inhibitors (e.g., P5091 for USP7) and validate with dose-response curves .
Advanced: What role does the nitro group play in reactivity and bioactivity?
- Synthetic Reactivity : The nitro group facilitates nucleophilic substitution (e.g., with thiols or amines) at the C-7 position, enabling derivatization .
- Bioactivity : Nitro groups enhance electron-withdrawing effects, stabilizing interactions with enzyme catalytic pockets (e.g., USP7’s cysteine protease domain) .
- Limitations : Nitro groups may confer toxicity; consider reducing to amino groups post-derivatization for improved pharmacokinetics .
Advanced: How to optimize reaction conditions for high-yield synthesis?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or MeOH) to enhance cyclization efficiency .
- Catalysis : Add acetic acid (0.2–3.5 mmol) to accelerate benzamide cyclization .
- Temperature Control : Maintain 373 K during nitration to avoid byproducts like sulfonic acid derivatives .
- Yield Tracking : Compare isolated yields (59–86%) across conditions using LCMS and adjust stoichiometry (e.g., 1:1.5 ratio of benzamide to trioxane) .
Advanced: How to resolve ambiguities in regiochemistry during derivatization?
- HSQC/HMBC NMR : Correlate H signals (e.g., aromatic protons at δ 7.10–8.19 ppm) with C shifts to confirm substitution patterns .
- Crystallographic Refinement : Use SHELXL to model electron density maps and validate nitro/methoxy positioning .
- Isotopic Labeling : Introduce N or F labels to track regioselectivity in competitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
